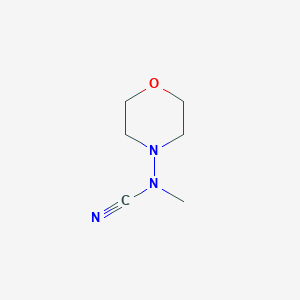
Methyl(morpholin-4-yl)cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(morpholin-4-yl)cyanamide is an organic compound characterized by the presence of a morpholine ring and a cyanamide group. This compound is of interest due to its unique chemical structure, which combines the properties of both morpholine and cyanamide, making it valuable in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl(morpholin-4-yl)cyanamide can be synthesized through several methods. One common approach involves the reaction of morpholine with cyanogen chloride in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same basic reaction but is optimized for large-scale production, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
Methyl(morpholin-4-yl)cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The cyanamide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which methyl(morpholin-4-yl)cyanamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyanamide group can act as a nucleophile, participating in various biochemical reactions. The morpholine ring provides additional stability and reactivity, allowing the compound to engage in multiple pathways .
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: Shares the morpholine ring but lacks the cyanamide group, making it less reactive in certain chemical reactions.
Uniqueness
Methyl(morpholin-4-yl)cyanamide is unique due to its combination of the morpholine ring and cyanamide group. This dual functionality allows it to participate in a broader range of chemical reactions compared to its individual components .
By combining the properties of morpholine and cyanamide, this compound stands out as a versatile compound with significant potential in various fields of research and industry.
Propiedades
Número CAS |
113695-41-3 |
|---|---|
Fórmula molecular |
C6H11N3O |
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
methyl(morpholin-4-yl)cyanamide |
InChI |
InChI=1S/C6H11N3O/c1-8(6-7)9-2-4-10-5-3-9/h2-5H2,1H3 |
Clave InChI |
QWNWYIUXUQCBIY-UHFFFAOYSA-N |
SMILES canónico |
CN(C#N)N1CCOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


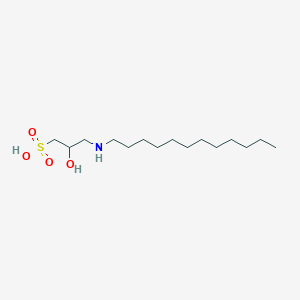
![O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate](/img/structure/B14295328.png)
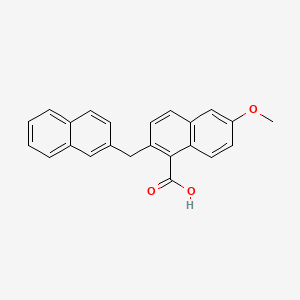
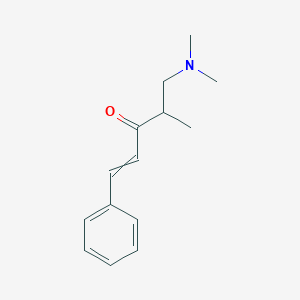
![1-[(Pent-4-enoyl)oxy]pyridine-2(1H)-thione](/img/structure/B14295342.png)


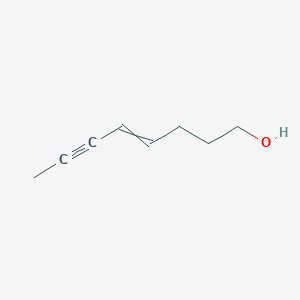
![4-[2-(4-Hydroxyphenyl)ethenyl]benzonitrile](/img/structure/B14295370.png)
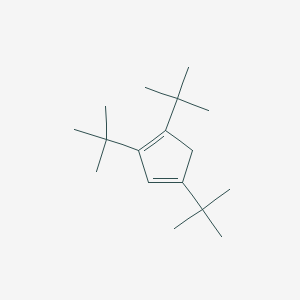

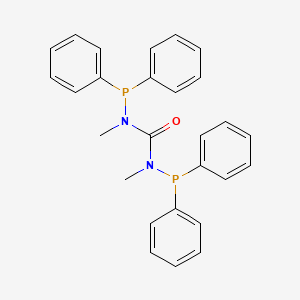
![2-[(Nona-4,6-dien-1-yn-3-yl)oxy]oxane](/img/structure/B14295392.png)
![Pyrrolidine, 1-[(2E)-3-(2-furanyl)-1-oxo-2-propenyl]-](/img/structure/B14295401.png)
